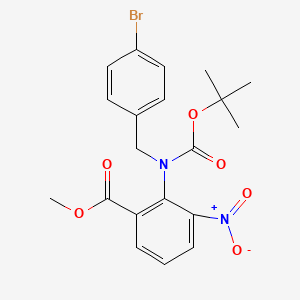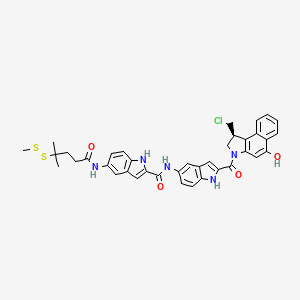
DC41SMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DC41SMe is a derivative of DC1, which is a simplified analogue of CC-1065. It is known for its cytotoxic properties, particularly against cancer cell lines such as Ramos, Namalwa, and HL60/s. The compound is used in scientific research for its ability to target and alkylate DNA, making it a valuable tool in the study of cancer treatments .
Méthodes De Préparation
DC41SMe is synthesized through a series of chemical reactions involving the DC1 compound. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with DC1, which is a simplified analogue of CC-1065.
Chemical Modifications: Various chemical modifications are made to DC1 to produce this compound
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts to ensure the desired product is obtained
Analyse Des Réactions Chimiques
DC41SMe undergoes several types of chemical reactions, including:
Alkylation: this compound is known for its ability to alkylate DNA, which is a key mechanism in its cytotoxic effects.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its cytotoxic properties.
Substitution: Various substitution reactions can be performed on this compound to modify its chemical structure and potentially enhance its biological activity
Applications De Recherche Scientifique
DC41SMe has a wide range of applications in scientific research, including:
Cancer Research: Due to its cytotoxic properties, this compound is used in the study of cancer treatments. It is particularly valuable in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Biological Studies: The compound is used to study the mechanisms of DNA alkylation and its effects on cellular processes.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents that can target cancer cells more effectively.
Mécanisme D'action
DC41SMe exerts its effects primarily through DNA alkylation. The compound targets DNA and forms covalent bonds with it, leading to the disruption of DNA replication and transcription. This results in cell death, particularly in rapidly dividing cancer cells. The molecular targets of this compound include specific DNA sequences, and the pathways involved in its action are related to DNA damage response mechanisms .
Comparaison Avec Des Composés Similaires
DC41SMe is similar to other DNA alkylating agents, such as:
CC-1065: The parent compound of DC1, known for its potent cytotoxicity.
Duocarmycins: A class of compounds that also target DNA and have similar mechanisms of action.
Pyrrolobenzodiazepines: Another group of DNA alkylating agents used in cancer research.
What sets this compound apart is its simplified structure compared to CC-1065, which makes it easier to synthesize and modify for research purposes .
Propriétés
Formule moléculaire |
C38H36ClN5O4S2 |
|---|---|
Poids moléculaire |
726.3 g/mol |
Nom IUPAC |
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-[[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C38H36ClN5O4S2/c1-38(2,50-49-3)13-12-34(46)40-24-8-10-28-21(14-24)16-30(42-28)36(47)41-25-9-11-29-22(15-25)17-31(43-29)37(48)44-20-23(19-39)35-27-7-5-4-6-26(27)33(45)18-32(35)44/h4-11,14-18,23,42-43,45H,12-13,19-20H2,1-3H3,(H,40,46)(H,41,47)/t23-/m1/s1 |
Clé InChI |
WKBZTEPNMBNGJH-HSZRJFAPSA-N |
SMILES isomérique |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)O)CCl)SSC |
SMILES canonique |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)O)CCl)SSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B11833013.png)

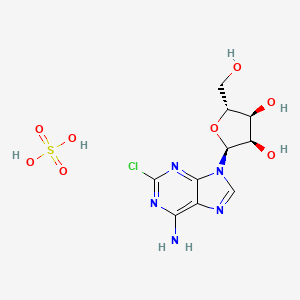
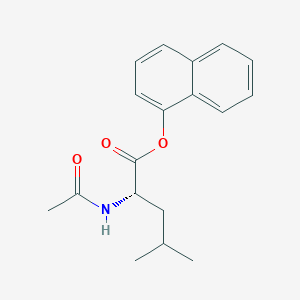
![1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine](/img/structure/B11833027.png)

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)
![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)
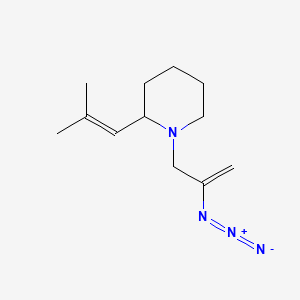
![1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11833070.png)

![[(2R,4aR,7aS)-1-acetyl-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl acetate](/img/structure/B11833082.png)
